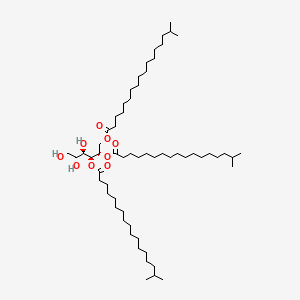
N,N'-Didocosyladipamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Didocosyladipamide: is a long-chain aliphatic amide derived from adipic acid and docosylamine. It is known for its unique chemical properties, which make it useful in various industrial and scientific applications. This compound is characterized by its high melting point and hydrophobic nature, making it suitable for use in specialized applications where stability and water resistance are required .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Didocosyladipamide can be synthesized through the reaction of adipic acid with docosylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions often include temperatures ranging from 150°C to 200°C and the use of solvents such as toluene or xylene to dissolve the reactants and remove water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of N,N’-Didocosyladipamide may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or distillation to remove impurities and obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions: N,N’-Didocosyladipamide primarily undergoes reactions typical of amides, including hydrolysis, reduction, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction can be carried out using acidic or basic conditions, leading to the formation of adipic acid and docosylamine.
Reduction: Reduction of N,N’-Didocosyladipamide can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding amine and alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under the influence of strong nucleophiles.
Major Products Formed:
Hydrolysis: Adipic acid and docosylamine.
Reduction: Docosylamine and hexanediol.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: N,N’-Didocosyladipamide is used as a precursor in the synthesis of other complex molecules. Its stability and hydrophobic nature make it an excellent candidate for use in organic synthesis and materials science .
Biology and Medicine: In biological research, N,N’-Didocosyladipamide is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs. Its hydrophobic nature allows it to interact with lipid membranes, making it useful in the development of liposomal drug delivery systems .
Industry: Industrially, N,N’-Didocosyladipamide is used as a lubricant and anti-wear agent in high-performance applications. Its high melting point and stability make it suitable for use in extreme conditions, such as in aerospace and automotive industries .
Mechanism of Action
The mechanism of action of N,N’-Didocosyladipamide involves its interaction with lipid membranes and proteins. Its long aliphatic chains allow it to embed within lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where it can enhance the absorption and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
N,N-Dimethylformamide (DMF): A common solvent with similar amide functionality but shorter chain length.
N,N-Dimethylacetamide (DMA): Another solvent with similar properties but different applications due to its lower hydrophobicity.
N,N-Diisopropylethylamine (DIPEA): A tertiary amine with similar basicity but different structural properties
Uniqueness: N,N’-Didocosyladipamide stands out due to its long aliphatic chains, which impart unique hydrophobic properties and high thermal stability. These characteristics make it particularly useful in applications requiring long-lasting performance under extreme conditions .
Properties
CAS No. |
38207-56-6 |
|---|---|
Molecular Formula |
C50H100N2O2 |
Molecular Weight |
761.3 g/mol |
IUPAC Name |
N,N'-di(docosyl)hexanediamide |
InChI |
InChI=1S/C50H100N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-43-47-51-49(53)45-41-42-46-50(54)52-48-44-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-48H2,1-2H3,(H,51,53)(H,52,54) |
InChI Key |
QJSDGYWDRSAVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)CCCCC(=O)NCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















